2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
CAS No.: 1359625-92-5
Cat. No.: VC5211092
Molecular Formula: C19H21ClFN3O4S
Molecular Weight: 441.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359625-92-5 |
|---|---|
| Molecular Formula | C19H21ClFN3O4S |
| Molecular Weight | 441.9 |
| IUPAC Name | 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H21ClFN3O4S/c20-16-11-14(21)5-7-17(16)22-18(25)13-23-12-15(6-8-19(23)26)29(27,28)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10,13H2,(H,22,25) |
| Standard InChI Key | SCTFVAOMXJCEEC-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Introduction
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound features a distinctive structure characterized by the presence of an azepane ring, a sulfonyl group, and a dihydropyridinone moiety, along with a chlorofluorophenylacetamide group. These structural components contribute to its potential biological activity and interaction with various molecular targets.
Synthesis
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide generally involves several key steps starting from readily available precursors. These synthetic routes require careful control of reaction conditions, including temperature, time, and the stoichiometry of reactants, to ensure high yields and purity of the final product.
Biological Activity and Mechanism of Action
The compound is hypothesized to exhibit significant biological activity through interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group acts as an electrophilic center, while the dihydropyridinone moiety may participate in hydrogen bonding or π–π interactions with target proteins. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Potential Applications
Given its unique structure and potential biological activity, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide is a candidate for various applications in medicinal chemistry and pharmacology. These applications could include drug development for diseases where enzyme inhibition or receptor modulation is beneficial.
Research Findings and Future Directions
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit their effects through enzyme inhibition or receptor modulation. Future research directions could include detailed interaction studies to understand how this compound interacts with biological systems, which are crucial for elucidating its mechanism of action and potential therapeutic benefits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume